molecular formula C12H12N2O2 B184312 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 118001-71-1

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

Cat. No.: B184312
CAS No.: 118001-71-1
M. Wt: 216.24 g/mol
InChI Key: DMUKYFSMBNHCHM-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C12H12N2O2. It is characterized by the presence of an imidazole ring attached to a benzaldehyde moiety through a methoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde typically involves the condensation of 1-methyl-1H-imidazole-2-methanol with 4-formylphenol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is unique due to the presence of both an imidazole ring and a benzaldehyde moiety connected by a methoxy linker. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUKYFSMBNHCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356265
Record name 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118001-71-1
Record name 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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